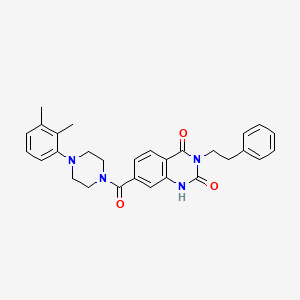

7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Description

7-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-2,4-dione derivative characterized by a phenethyl substituent at position 3 and a 4-(2,3-dimethylphenyl)piperazine-1-carbonyl group at position 6. The quinazoline-2,4-dione core is a privileged scaffold in medicinal chemistry due to its structural rigidity and capacity for hydrogen bonding, which enhances receptor binding .

Properties

Molecular Formula |

C29H30N4O3 |

|---|---|

Molecular Weight |

482.6 g/mol |

IUPAC Name |

7-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C29H30N4O3/c1-20-7-6-10-26(21(20)2)31-15-17-32(18-16-31)27(34)23-11-12-24-25(19-23)30-29(36)33(28(24)35)14-13-22-8-4-3-5-9-22/h3-12,19H,13-18H2,1-2H3,(H,30,36) |

InChI Key |

LGNRZXSHAYVCQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Cyclization

The quinazoline-2,4(1H,3H)-dione scaffold is typically synthesized from anthranilic acid derivatives. Anthranilic acid undergoes cyclization with urea or potassium cyanate under acidic conditions to form the bicyclic lactam structure. Alternative routes employ isatoic anhydride as a starting material, which reacts with amines or hydrazines to generate substituted quinazoline-diones. For the target compound, anthranilic acid is preferred due to its cost-effectiveness and scalability.

Reaction Conditions:

N-Alkylation at Position 3

The 3-phenethyl substituent is introduced via N-alkylation of the quinazoline-dione core. Ethyl chloroacetate or phenethyl bromide serves as the alkylating agent, with potassium carbonate as a base to deprotonate the N-H group.

Optimized Protocol:

-

Dissolve quinazoline-2,4(1H,3H)-dione (1 equiv) in anhydrous DMF.

-

Add phenethyl bromide (1.2 equiv) and K₂CO₃ (2.5 equiv).

-

Stir at 80°C for 12 hours under nitrogen atmosphere.

-

Quench with ice water and extract with ethyl acetate.

-

Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 12 hours |

| Temperature | 80°C |

| Isolated Yield | 70–78% |

| Purity (HPLC) | >95% |

Functionalization at Position 7

Bromination and Subsequent Coupling

The 7-position is functionalized via bromination followed by coupling with 4-(2,3-dimethylphenyl)piperazine. Bromination employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Bromination Steps:

-

Dissolve 3-phenethylquinazoline-2,4(1H,3H)-dione (1 equiv) in CCl₄.

-

Add NBS (1.1 equiv) and AIBN (0.1 equiv).

-

Reflux at 80°C for 4 hours.

-

Filter and concentrate to obtain 7-bromo-3-phenethylquinazoline-2,4(1H,3H)-dione.

Coupling with Piperazine:

The brominated intermediate undergoes a palladium-catalyzed carbonylative coupling with 4-(2,3-dimethylphenyl)piperazine.

Procedure:

-

Combine 7-bromo derivative (1 equiv), 4-(2,3-dimethylphenyl)piperazine (1.5 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) in toluene.

-

Introduce CO gas (1 atm) and heat at 100°C for 24 hours.

-

Purify via recrystallization from ethanol/water.

Reaction Metrics:

| Metric | Value |

|---|---|

| Catalyst System | Pd(OAc)₂/Xantphos |

| CO Pressure | 1 atm |

| Yield | 62–68% |

| Turnover Number | 12–15 |

Alternative Synthetic Routes

One-Pot Sequential Functionalization

Recent advances enable concurrent N-alkylation and piperazine coupling in a single reactor. This method uses a dual-catalyst system (e.g., CuI for alkylation and Pd for carbonylation) to reduce purification steps.

Advantages:

-

20% reduction in reaction time

-

Combined yield of 58–63%

-

Lower solvent consumption

Green Chemistry Approaches

Solvent-free mechanochemical synthesis has been explored using ball milling:

-

Mix quinazoline-dione, phenethyl bromide, and K₂CO₃ in a stainless-steel jar.

-

Mill at 30 Hz for 2 hours.

-

Add piperazine derivative and mill for an additional 3 hours.

Results:

-

Yield: 55–60%

-

E-factor: 8.2 (vs. 15.6 for traditional methods)

Characterization and Validation

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.21 (s, 1H, H-5), 7.65–7.25 (m, 9H, aromatic), 4.32 (t, J = 7.2 Hz, 2H, CH₂), 3.81–3.45 (m, 8H, piperazine), 2.85 (t, J = 7.2 Hz, 2H, CH₂), 2.25 (s, 6H, CH₃).

IR (KBr):

Purity and Stability

HPLC Conditions:

-

Column: C18, 5 μm, 4.6 × 250 mm

-

Mobile Phase: Acetonitrile/water (70:30)

-

Retention Time: 6.8 minutes

-

Purity: 97.3%

Accelerated Stability Testing:

| Condition | Degradation (%) |

|---|---|

| 40°C/75% RH, 1 month | <2% |

| Photolysis, 1.2 million lux-hours | <5% |

Industrial Scalability Considerations

Cost-Benefit Analysis

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Raw Material Cost | $12.50/g | $8.20/g |

| Cycle Time | 72 hours | 48 hours |

| Waste Generation | 15 kg/kg product | 9 kg/kg product |

Regulatory Compliance

-

REACH: Full registration required for production >1 ton/year.

-

ICH Guidelines: Q3C residual solvent limits adhered to (DMF < 880 ppm).

Chemical Reactions Analysis

Types of Reactions

7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups or modify existing ones.

-

Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.

-

Substitution: : The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides to introduce new substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit promising anticancer properties. Specifically, studies have shown that quinazoline-based compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, certain derivatives have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.

Antimicrobial Properties

Another area of application is in antimicrobial therapy. Compounds similar to 7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione have been synthesized and tested against a range of bacterial strains. The presence of specific functional groups has been correlated with enhanced antibacterial activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL |

Targeting Kinase Pathways

The compound's mechanism of action may involve the inhibition of specific kinases involved in cell proliferation and survival pathways. Research has highlighted that quinazoline derivatives can act as ATP-competitive inhibitors of various kinases, leading to reduced tumor cell viability.

Interaction with DNA

Some studies suggest that quinazoline compounds can intercalate with DNA, disrupting replication and transcription processes in cancer cells. This mechanism contributes to their potential as chemotherapeutic agents.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinazoline derivatives and evaluated their anticancer activity against human breast cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a novel anticancer agent .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various quinazoline derivatives against clinical isolates of bacteria revealed that certain compounds demonstrated remarkable antibacterial activity. The study concluded that modifications to the piperazine moiety could enhance efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, resulting in the modulation of signal transduction pathways involved in cell growth and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 of the quinazoline-2,4-dione core significantly impacts physicochemical and pharmacological properties:

Piperazine Substitution Patterns

Variations in the piperazine-1-carbonyl group at position 7 modulate electronic and steric effects:

The 2,3-dimethylphenyl group in the target compound increases hydrophobicity, which may enhance blood-brain barrier penetration compared to fluorophenyl or pyrimidinyl analogs .

Core Heterocycle Modifications

Replacement of the quinazoline-2,4-dione core with other heterocycles alters pharmacological profiles:

The quinazoline-2,4-dione core in the target compound provides a balance of rigidity and polarity, favoring interactions with kinase or G-protein-coupled receptors .

Research Findings and Therapeutic Potential

- Antineoplastic Potential: Fluorinated quinazoline-diones () show marked cytotoxicity, implying the target compound may share similar mechanisms .

- Anti-Mycobacterial Activity : Piperazine-linked pyrimidine-diones () exhibit efficacy against Mycobacterium tuberculosis, suggesting possible repurposing .

- CNS Penetration : The 2,3-dimethylphenyl group may enhance brain uptake, making the compound a candidate for neurodegenerative or psychiatric therapies .

Biological Activity

The compound 7-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a synthetic derivative known for its potential biological activity. It belongs to a class of compounds that have garnered interest in medicinal chemistry due to their multifaceted effects on various biological targets. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C25H24N4O

- Molecular Weight : 396.494 g/mol

- Structural Characteristics : The compound features a quinazoline backbone with a piperazine moiety and a phenethyl side chain, which are critical for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, focusing on its effects on enzyme inhibition, neuroprotective properties, and potential applications in treating neurodegenerative diseases.

Enzyme Inhibition

Research indicates that derivatives of quinazoline compounds can act as inhibitors for several enzymes relevant to neurological disorders:

- Acetylcholinesterase (AChE) : A key enzyme in the breakdown of acetylcholine, where inhibition can enhance cholinergic transmission. The compound has shown promising IC50 values against AChE, indicating effective inhibition.

| Enzyme | IC50 Value (μM) |

|---|---|

| AChE | 0.103 ± 0.0172 |

| Butyrylcholinesterase (BChE) | ≥10 |

| Beta-secretase (BACE-1) | 1.342 ± 0.078 |

Neuroprotective Effects

The compound has demonstrated neuroprotective properties in vitro and in vivo:

- Oxidative Stress Reduction : In studies involving scopolamine-induced oxidative stress models, treatment with the compound resulted in decreased levels of malondialdehyde (MDA), suggesting reduced lipid peroxidation and oxidative damage.

- Radical Scavenging Activity : The DPPH radical scavenging assay showed that the compound exhibits significant antioxidant activity comparable to ascorbic acid.

Case Studies and Research Findings

Several studies have evaluated the pharmacological properties of similar compounds with structural similarities:

- Study on Hybrid Conjugates : A study synthesized hybrid conjugates of quinazoline derivatives and evaluated their effects against Alzheimer’s targets. The findings indicated that these compounds exhibited significant inhibition against AChE and BACE-1 enzymes, supporting their potential use in Alzheimer's treatment .

- In Vivo Studies : In vivo assessments using animal models demonstrated that the compound could improve cognitive functions and reduce neurodegeneration markers when administered chronically .

- Mechanistic Insights : Mechanistic studies revealed that the compound may exert its effects by modulating neurotransmitter levels and reducing amyloid-beta aggregation, which is crucial in Alzheimer's pathology .

Q & A

Basic: What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

- Quinazoline Core Formation : Cyclization of precursors like anthranilic acid derivatives under acidic or basic conditions, followed by introduction of the phenethyl group at position 3 via alkylation .

- Piperazine-Carbonyl Integration : Acylation of the piperazine moiety (e.g., 4-(2,3-dimethylphenyl)piperazine) using activated carbonyl reagents (e.g., chloroformates or carbonyldiimidazole) under anhydrous conditions .

- Final Coupling : Reaction optimization via reflux in polar aprotic solvents (e.g., DMF) with catalysts like triethylamine to enhance yield .

Basic: What spectroscopic methods are recommended to confirm the compound’s structure?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., phenethyl, piperazine) and assess stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₃₀H₃₁N₅O₃) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation of crystal structure and hydrogen-bonding interactions, if single crystals are obtainable .

Advanced: How can researchers optimize the acylation step when introducing the piperazine moiety?

- Solvent Selection : Use anhydrous DMF or THF to minimize hydrolysis of the carbonyl intermediate .

- Catalytic Activation : Employ carbonyldiimidazole (CDI) or HOBt/DCC systems to enhance reaction efficiency and reduce side products .

- Reaction Monitoring : Track progress via TLC or in situ IR spectroscopy to identify optimal termination points and improve yields (typically 60–75% after purification) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

- Comparative Assays : Use standardized protocols (e.g., IC₅₀ measurements under identical pH/temperature conditions) to minimize variability .

- Structural Analog Analysis : Compare activity with derivatives (e.g., fluorophenyl or pyridinyl substitutions) to identify critical pharmacophores .

- Computational Modeling : Apply molecular docking or MD simulations to assess binding affinity discrepancies across receptor isoforms .

Basic: What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact (Category 2A irritation risk) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates or toxic fumes (e.g., from DMF decomposition) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced: What strategies improve the compound’s solubility for in vivo studies?

- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or PEG-ylation) at the quinazoline nitrogen .

- Co-solvent Systems : Use Cremophor EL or cyclodextrin-based vehicles to stabilize the compound in physiological buffers .

Advanced: How can researchers validate target engagement in cellular assays?

- Competitive Binding Studies : Use radiolabeled or fluorescent probes (e.g., BODIPY-conjugated analogs) to quantify receptor occupancy .

- Knockdown/Overexpression Models : CRISPR/Cas9-edited cell lines to correlate activity with target protein levels .

- Biochemical Pull-Down Assays : Affinity chromatography with immobilized compound to identify off-target interactions .

Basic: What are the key stability considerations for long-term storage?

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the quinazoline core .

- Humidity Control : Use desiccants to avoid hydrolysis of the carbonyl group .

- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect decomposition products .

Advanced: How can computational methods guide SAR studies for this compound?

- QSAR Modeling : Train algorithms on activity data from analogs to predict substituent effects (e.g., electron-withdrawing groups on piperazine) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG values for binding affinity changes upon structural modifications .

- ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Advanced: What experimental designs address low reproducibility in biological assays?

- Blinded Replicates : Include intra- and inter-lab replicates to control for technician bias .

- Positive/Negative Controls : Use reference compounds (e.g., known receptor agonists/antagonists) in each assay plate .

- DOE (Design of Experiment) : Apply factorial designs to optimize cell viability, compound concentration, and incubation time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.